molecular formula C8H13N3O B8648557 2-((3-Methoxyazetidin-1-yl)methyl)-1H-imidazole

2-((3-Methoxyazetidin-1-yl)methyl)-1H-imidazole

Cat. No. B8648557
M. Wt: 167.21 g/mol
InChI Key: WQSPLWPGZHPKIS-UHFFFAOYSA-N
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Patent
US07482374B2

Procedure details

The title compound was prepared from 2-imidazolecarboxaldehyde and 3-methoxyazetidine hydrochloride using the synthetic procedure described for Intermediate 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=O.Cl.[CH3:9][O:10][CH:11]1[CH2:14][NH:13][CH2:12]1>>[CH3:9][O:10][CH:11]1[CH2:14][N:13]([CH2:6][C:2]2[NH:1][CH:5]=[CH:4][N:3]=2)[CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1CNC1
Step Two
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1CN(C1)CC=1NC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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